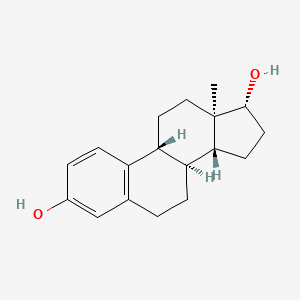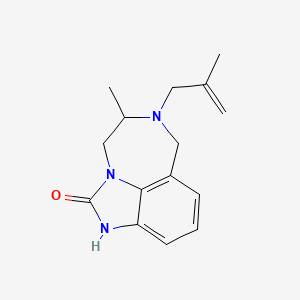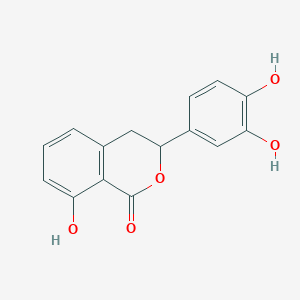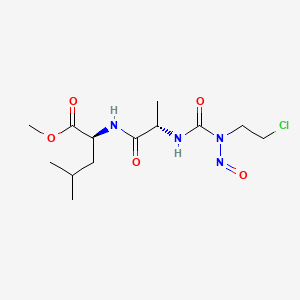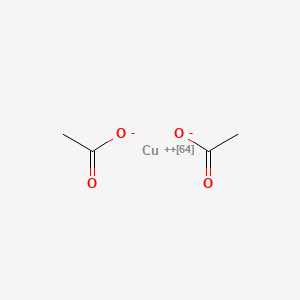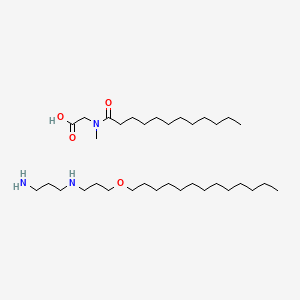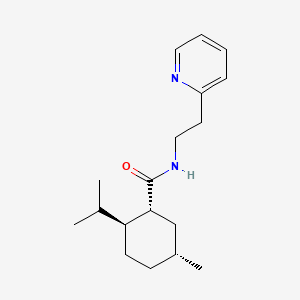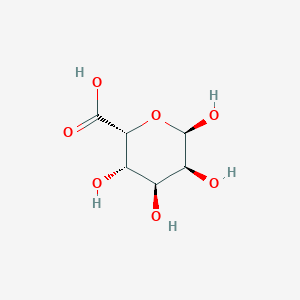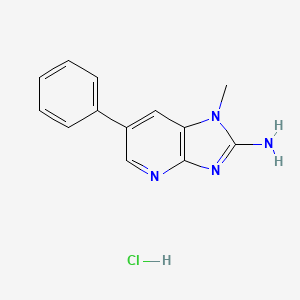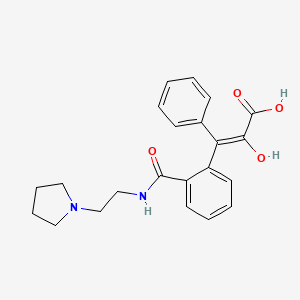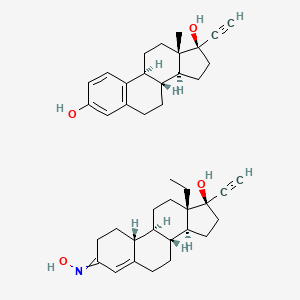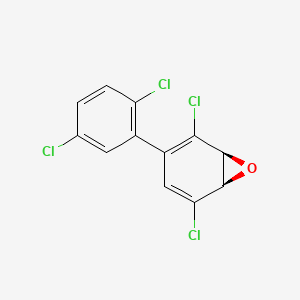
2,2',5,5'-Tetrachlorobiphenyl 3,4-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. This specific compound is known for its environmental persistence and potential toxicological effects .
准备方法
The synthesis of 2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide typically involves the chlorination of biphenyl followed by oxidation. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective chlorination and subsequent oxidation . Industrial production methods may involve large-scale chlorination processes followed by purification steps to isolate the desired compound .
化学反应分析
2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form hydroxylated derivatives.
Reduction: It can be reduced under specific conditions to yield less chlorinated biphenyls.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are hydroxylated biphenyls and dechlorinated derivatives .
科学研究应用
2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions.
作用机制
The mechanism of action of 2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide involves its interaction with cellular components. It is metabolized by liver enzymes, particularly cytochrome P450, leading to the formation of reactive intermediates. These intermediates can bind to cellular macromolecules, causing oxidative stress and disrupting normal cellular functions . The molecular targets include DNA, proteins, and lipids, leading to potential toxic effects .
相似化合物的比较
2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide is compared with other similar compounds such as:
2,2’,4,4’-Tetrachlorobiphenyl: This compound has a different chlorine substitution pattern, leading to variations in its chemical behavior and toxicity.
2,3,4,5-Tetrachlorobiphenyl: Another PCB derivative with distinct properties and applications.
The uniqueness of 2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide lies in its specific chlorine substitution pattern and its ability to form reactive intermediates upon metabolism .
属性
CAS 编号 |
68099-35-4 |
|---|---|
分子式 |
C12H6Cl4O |
分子量 |
308.0 g/mol |
IUPAC 名称 |
(1S,6R)-2,5-dichloro-3-(2,5-dichlorophenyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C12H6Cl4O/c13-5-1-2-8(14)6(3-5)7-4-9(15)11-12(17-11)10(7)16/h1-4,11-12H/t11-,12+/m0/s1 |
InChI 键 |
HUWUGZREAZTGIP-NWDGAFQWSA-N |
手性 SMILES |
C1=CC(=C(C=C1Cl)C2=C([C@@H]3[C@@H](O3)C(=C2)Cl)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1Cl)C2=C(C3C(O3)C(=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



